6-Amino-2,3-dimethylquinoline-4-carbonitrile

KCNQ2 Kv7.2 potassium channel antagonist

Select this specific 6-amino-2,3-dimethyl substitution pattern to ensure reproducible KCNQ2 modulation. Generic quinoline-4-carbonitriles lack the necessary substitution profile, resulting in a significant potency drop—a structural analog exhibits only an IC₅₀ of 320 nM. This compound delivers a 4.6-fold potency advantage at KCNQ2 (70 nM) and provides quantifiable off-target safety data (CYP3A4 IC₅₀ = 3,900 nM). Its free 6-amino group also serves as a versatile handle for library synthesis, making it a strategic starting point for hit-to-lead optimization of quinoline-based ion channel modulators.

Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
CAS No. 855165-27-4
Cat. No. B11901224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2,3-dimethylquinoline-4-carbonitrile
CAS855165-27-4
Molecular FormulaC12H11N3
Molecular Weight197.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C=CC(=CC2=C1C#N)N)C
InChIInChI=1S/C12H11N3/c1-7-8(2)15-12-4-3-9(14)5-10(12)11(7)6-13/h3-5H,14H2,1-2H3
InChIKeyYNZNYTTVRLSCSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2,3-dimethylquinoline-4-carbonitrile (CAS 855165-27-4): Technical Procurement Guide for Ion Channel Research Applications


6-Amino-2,3-dimethylquinoline-4-carbonitrile (CAS 855165-27-4) is a polysubstituted quinoline-4-carbonitrile derivative with a molecular formula of C₁₂H₁₁N₃ and a molecular weight of 197.24 g/mol . This compound belongs to the quinoline-4-carbonitrile class, which has been established as a versatile scaffold in medicinal chemistry due to the electron-withdrawing cyano group at the 4-position that modulates both electronic properties and binding interactions with biological targets . The presence of the 6-amino group, combined with 2,3-dimethyl substitution, creates a specific substitution pattern that distinguishes it from both simpler quinoline-4-carbonitriles and alternative positional isomers, potentially conferring distinct pharmacological and physicochemical properties relevant to ion channel research programs [1].

Why 6-Amino-2,3-Dimethylquinoline-4-Carbonitrile (CAS 855165-27-4) Cannot Be Replaced by Generic Quinoline-4-Carbonitriles: A Comparator-Based Rationale


Generic substitution of 6-amino-2,3-dimethylquinoline-4-carbonitrile with unsubstituted or differently substituted quinoline-4-carbonitriles is not scientifically defensible due to demonstrable differences in target engagement and selectivity profiles. The target compound exhibits measurable antagonist activity at the KCNQ2 (Kv7.2) potassium channel with an IC₅₀ of 70 nM, as determined by automated patch clamp electrophysiology in CHO cells expressing human KCNQ2 [1]. Critically, this activity cannot be extrapolated to simpler analogs: the unsubstituted quinoline-4-carbonitrile scaffold lacks the necessary substitution pattern for KCNQ channel modulation, and even structurally related analogs with altered substitution positions show substantially different potency (e.g., an analog with modified side-chain substitution exhibits an IC₅₀ of 320 nM at the same target under identical assay conditions) [2]. Furthermore, the compound's CYP inhibition profile (CYP3A4 IC₅₀ = 3,900 nM; CYP2D6 IC₅₀ = 19,900 nM) provides quantifiable off-target selectivity data that cannot be assumed for alternative derivatives [3]. These quantitative differences underscore that the precise 6-amino-2,3-dimethyl substitution pattern is a key determinant of both on-target potency and off-target selectivity, making generic substitution scientifically invalid for applications requiring reproducible KCNQ2 modulation.

Quantitative Differentiation Evidence for 6-Amino-2,3-Dimethylquinoline-4-Carbonitrile (CAS 855165-27-4) Versus Comparators


KCNQ2 Antagonist Potency: 4.6-Fold Superiority Over a Structurally Related Analog

6-Amino-2,3-dimethylquinoline-4-carbonitrile demonstrates an IC₅₀ of 70 nM for antagonist activity at human KCNQ2 potassium channels expressed in CHO cells [1]. A structurally related analog within the same quinoline-4-carbonitrile series, differing only in side-chain substitution (BDBM50395515/CHEMBL2164054), exhibits an IC₅₀ of 320 nM under identical assay conditions [2]. This represents a 4.6-fold improvement in potency for the target compound. The quantitative difference is not predictable from structural inspection alone, underscoring the necessity of empirical validation and the non-interchangeable nature of these analogs for KCNQ2-focused research.

KCNQ2 Kv7.2 potassium channel antagonist automated patch clamp

KCNQ2/Q3 Heteromer Antagonist Activity: 120 nM IC₅₀ Against a Therapeutically Relevant Heteromeric Channel

Beyond homomeric KCNQ2 activity, 6-amino-2,3-dimethylquinoline-4-carbonitrile exhibits antagonist activity at the physiologically relevant KCNQ2/Q3 heteromeric channel with an IC₅₀ of 120 nM, measured by automated patch clamp in CHO cells [1]. While no direct comparator data for alternative 6-aminoquinoline-4-carbonitrile analogs at KCNQ2/Q3 are currently available in the public domain, this IC₅₀ value establishes a quantitative baseline for this compound at a therapeutically meaningful target (KCNQ2/Q3 mediates neuronal M-current critical for controlling neuronal excitability). This data point enables benchmarking against known KCNQ modulators such as the selective inhibitor ML252 (IC₅₀ = 120 nM at KCNQ2/Q3) [2] and the activator ICA-110381 (EC₅₀ = 380 nM at KCNQ2/Q3) , providing context for the compound's potency tier within the broader KCNQ pharmacology landscape.

KCNQ2/Q3 Kv7.2/Kv7.3 M-current heteromeric channel antagonist

CYP450 Inhibition Profile: Quantified Off-Target Selectivity Data for ADME Assessment

6-Amino-2,3-dimethylquinoline-4-carbonitrile has been profiled for inhibition of major cytochrome P450 isoforms, yielding IC₅₀ values of 3,900 nM for CYP3A4 and 19,900 nM for CYP2D6 [1]. These values indicate low potential for CYP-mediated drug-drug interactions, a critical consideration for compound selection in both in vitro pharmacology studies and early-stage lead optimization. While no direct head-to-head CYP profiling data are available for closely related 6-aminoquinoline-4-carbonitrile analogs, this quantitative profile distinguishes the target compound from broader quinoline scaffolds, many of which carry significant CYP inhibition liability that complicates in vivo studies and medicinal chemistry progression.

CYP3A4 CYP2D6 drug-drug interaction ADME hepatic metabolism

Physicochemical Properties: Distinct Solid-State Characteristics for Handling and Formulation

6-Amino-2,3-dimethylquinoline-4-carbonitrile exhibits a melting point of 218.5–219.5 °C with decomposition observed at the melting range [1]. In contrast, the unsubstituted quinoline-4-carbonitrile (CAS 2973-27-5) has a significantly lower melting point of 103–104 °C . This >115 °C difference in melting point reflects substantial differences in crystal packing energetics and solid-state stability, which directly impact handling, storage requirements, and formulation compatibility. The higher melting point of the target compound indicates stronger intermolecular interactions in the solid state, a property that can translate to improved shelf stability and reduced hygroscopicity relative to lower-melting analogs.

melting point solid-state characterization handling properties thermal stability

Synthetic Accessibility: Established Methodology for the Quinoline-4-Carbonitrile Scaffold

The quinoline-4-carbonitrile core, which includes 6-amino-2,3-dimethylquinoline-4-carbonitrile as a functionalized derivative, can be synthesized via a documented two-step methodology: alkylation of 2-nitrobenzyl cyanides with α-halomethyl ketones followed by reduction with tin(II) chloride, furnishing quinoline-4-carbonitriles in good yields . This established synthetic route provides a reliable foundation for analog generation and scale-up, in contrast to more complex or less precedented scaffolds where synthetic tractability may be uncertain. The presence of the 6-amino group further enables downstream functionalization (e.g., amide coupling, diazotization, reductive amination) for SAR exploration or probe molecule development.

quinoline-4-carbonitrile synthesis tin(II) chloride reduction medicinal chemistry building block

Optimal Research and Industrial Application Scenarios for 6-Amino-2,3-Dimethylquinoline-4-Carbonitrile (CAS 855165-27-4)


KCNQ2/Kv7.2 Potassium Channel Antagonist Pharmacology Studies

With a demonstrated IC₅₀ of 70 nM at KCNQ2 and 120 nM at KCNQ2/Q3 heteromers [1], 6-amino-2,3-dimethylquinoline-4-carbonitrile is optimally suited for in vitro electrophysiology studies investigating KCNQ channel pharmacology. The compound provides a defined potency benchmark for structure-activity relationship (SAR) campaigns targeting the KCNQ2 antagonist pharmacophore. Its 4.6-fold potency advantage over a structurally related analog (IC₅₀ = 320 nM) [2] makes it a preferable choice for experiments where antagonist efficacy at sub-100 nM concentrations is required, such as detailed biophysical characterization of channel gating mechanisms or validation of orthogonal binding assays.

Quinoline-4-Carbonitrile Scaffold Diversification in Medicinal Chemistry

The established synthetic route for quinoline-4-carbonitriles combined with the presence of the free 6-amino group enables this compound to serve as a versatile building block for library synthesis and SAR expansion. Researchers engaged in hit-to-lead optimization of quinoline-based KCNQ modulators can leverage this compound's defined substitution pattern (2,3-dimethyl; 6-amino; 4-carbonitrile) as a starting point for systematic exploration of modifications at the 6-amino position (e.g., acylation, sulfonylation, reductive amination) while retaining the core pharmacophore elements required for KCNQ2 engagement.

Comparative Selectivity Profiling Against CYP450 Isoforms

The availability of quantitative CYP inhibition data (CYP3A4 IC₅₀ = 3,900 nM; CYP2D6 IC₅₀ = 19,900 nM) [3] positions this compound as a useful reference standard for selectivity profiling in early drug discovery. Projects requiring compounds with low drug-drug interaction liability can employ 6-amino-2,3-dimethylquinoline-4-carbonitrile as a benchmark for defining acceptable CYP inhibition thresholds within a chemical series. The >3,000 nM IC₅₀ values for both major isoforms indicate minimal metabolic interference, making this compound suitable for cellular assays where CYP-mediated off-target effects must be excluded from data interpretation.

Solid-Form Characterization and Pre-Formulation Studies

The compound's high melting point (218.5–219.5 °C) relative to simpler quinoline-4-carbonitriles (103–104 °C) indicates distinct solid-state properties that merit consideration for projects involving compound storage, handling, or early formulation assessment. The thermal stability profile (decomposition observed at melting) [4] provides essential information for determining appropriate storage conditions and for evaluating the compound's suitability for experiments requiring extended incubation at elevated temperatures. Procurement decisions for compounds intended for long-term use in screening collections should account for these quantifiable solid-state characteristics.

Quote Request

Request a Quote for 6-Amino-2,3-dimethylquinoline-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.